molecular formula C13H20N2O B11174261 N-(butan-2-yl)-3-(dimethylamino)benzamide

N-(butan-2-yl)-3-(dimethylamino)benzamide

Cat. No.: B11174261
M. Wt: 220.31 g/mol
InChI Key: GYCHCHKCRMYFSB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-(dimethylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a butan-2-yl group and a dimethylamino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(dimethylamino)benzamide typically involves the reaction of 3-(dimethylamino)benzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(butan-2-yl)-3-(dimethylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-(dimethylamino)benzamide
  • N-(butan-2-yl)-4-(dimethylamino)benzamide
  • N-(butan-2-yl)-3-(methylamino)benzamide

Uniqueness

N-(butan-2-yl)-3-(dimethylamino)benzamide is unique due to its specific substitution pattern on the benzamide core. The presence of both butan-2-yl and dimethylamino groups imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-butan-2-yl-3-(dimethylamino)benzamide

InChI

InChI=1S/C13H20N2O/c1-5-10(2)14-13(16)11-7-6-8-12(9-11)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)

InChI Key

GYCHCHKCRMYFSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)N(C)C

Origin of Product

United States

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